molecular formula C46H94N2O9S B3366243 Ethanaminium, N-(2-hydroxyethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)-N-methyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (salt) CAS No. 13441-22-0

Ethanaminium, N-(2-hydroxyethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)-N-methyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (salt)

Cat. No.: B3366243
CAS No.: 13441-22-0
M. Wt: 851.3 g/mol
InChI Key: LWMWHBRMDHVVHW-UHFFFAOYSA-M
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Description

This compound is a quaternary ammonium salt characterized by:

  • Two stearoyl (C18) chains: One attached via an amide linkage (1-oxooctadecyl amino) and another via an ether linkage (1-oxooctadecyl oxy).
  • Hydroxyethyl substitutions: Two hydroxyethyl groups and one methyl group on the central nitrogen atom.
  • Counterion: Methyl sulfate (CH₃OSO₃⁻).
  • Molecular features: The dual hydrophobic stearoyl chains and hydrophilic hydroxyethyl/methyl sulfate groups confer amphiphilic properties, making it suitable for surfactant applications.

Properties

IUPAC Name

2-hydroxyethyl-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]-methyl-(2-octadecanoyloxyethyl)azanium;methyl sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C45H91N2O5.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-44(50)46(37-41-48)36-38-47(3,39-42-49)40-43-52-45(51)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h48-49H,4-43H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMWHBRMDHVVHW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(CC[N+](C)(CCO)CCOC(=O)CCCCCCCCCCCCCCCCC)CCO.COS(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H94N2O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884604
Record name Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl]-N-methyl-2-[(1-oxooctadecyl)oxy]-, methyl sulfate (1:1)
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Molecular Weight

851.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13441-22-0
Record name Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl]-N-methyl-2-[(1-oxooctadecyl)oxy]-, methyl sulfate (1:1)
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Record name Ethanaminium, N-(2-hydroxyethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)-N-methyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (1:1)
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Record name Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl]-N-methyl-2-[(1-oxooctadecyl)oxy]-, methyl sulfate (1:1)
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Record name Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl]-N-methyl-2-[(1-oxooctadecyl)oxy]-, methyl sulfate (1:1)
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Record name Bis(2-hydroxyethyl)[2-[N-(2-hydroxyethyl)stearoylamino]ethyl]methylammonium methyl sulphate, stearate
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Biological Activity

Ethanaminium, N-(2-hydroxyethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)-N-methyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (salt), commonly referred to as a quaternary ammonium compound, exhibits a range of biological activities that are significant in various fields including pharmacology, toxicology, and environmental sciences. This article explores the compound's biological activity, safety assessments, and relevant research findings.

  • Molecular Formula : C43H86NO5S
  • Molecular Weight : 808.244 g/mol
  • Structure : The compound is characterized by a long-chain fatty acid moiety, which contributes to its amphiphilic properties.

Antimicrobial Properties

Ethanaminium compounds are known for their antimicrobial properties. Studies have shown that quaternary ammonium compounds can effectively inhibit the growth of various bacteria and fungi. For instance, a study highlighted that ethanaminium derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Cytotoxicity and Safety Assessment

Research on the cytotoxic effects of ethanaminium compounds is crucial for evaluating their safety in biological applications. A safety assessment by the European Food Safety Authority (EFSA) indicated that N,N-bis(2-hydroxyethyl) derivatives did not raise concerns regarding genotoxicity or accumulation in humans when used at specified concentrations .

In a toxicity study involving repeated oral exposure in rats, significant changes were observed in organ weights and histopathological findings at higher doses (1000 mg/kg), suggesting a need for careful consideration of dosage in therapeutic applications .

Study on Antiviral Activity

A recent study investigated the antiviral properties of ethanaminium derivatives against Influenza A virus. The results indicated that these compounds could inhibit viral replication effectively within the first six hours post-infection. The inhibition was attributed to the compounds' ability to interfere with viral entry and replication mechanisms .

Ecotoxicological Impact

The ecological implications of ethanaminium compounds have also been assessed. Long-chain fatty acid derivatives have shown low to moderate toxicity in aquatic organisms. For example, acute toxicity tests indicated lethal concentrations for various aquatic species, emphasizing the need for environmental monitoring when these compounds are released into ecosystems .

Data Tables

Biological Activity MIC (µg/mL) Study Reference
Antibacterial against S. aureus32 - 128
Antiviral against Influenza AEffective within 0-6 h
Ecotoxicity (aquatic organisms)Lethal concentrations vary

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the presence of hydroxyethyl groups and octadecanoyl moieties, contributing to its amphiphilic nature. Its molecular formula is noted as C45H92N3O6CH3O4SC_{45}H_{92}N_3O_6\cdot CH_3O_4S with a molecular weight of approximately 541.8 g/mol . The presence of multiple functional groups allows it to interact favorably with both hydrophilic and hydrophobic environments.

Pharmaceutical Applications

1. Antimicrobial Activity
Ethanaminium derivatives have been studied for their antimicrobial properties. Research indicates that certain quaternary ammonium compounds exhibit significant antibacterial activity against various pathogens. A study demonstrated that compounds similar to ethanaminium showed effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for use in antiseptic formulations .

2. Drug Delivery Systems
The amphiphilic nature of this compound makes it suitable for use in drug delivery systems. Its ability to form micelles can enhance the solubility and bioavailability of poorly soluble drugs. Case studies have shown that when incorporated into lipid-based formulations, ethanaminium derivatives improve the pharmacokinetic profiles of encapsulated drugs .

Cosmetic Applications

1. Emulsifiers and Conditioners
In the cosmetic industry, ethanaminium compounds are frequently utilized as emulsifiers and conditioning agents in hair and skin care products. Their ability to reduce surface tension facilitates the formation of stable emulsions, while their conditioning properties enhance the texture and feel of formulations .

2. Skin Penetration Enhancers
Research has indicated that ethanaminium can enhance skin permeability, allowing for improved delivery of active ingredients in topical formulations. This property is particularly beneficial in transdermal drug delivery systems where enhanced penetration is required for efficacy .

Industrial Applications

1. Fabric Softeners
Ethanaminium derivatives are commonly used in fabric softeners due to their surfactant properties. They help reduce static cling and improve the softness of fabrics. Studies have assessed the occupational health risks associated with exposure to these compounds during manufacturing and application processes, concluding that risks are minimal when handled appropriately .

2. Antistatic Agents
In various industrial applications, ethanaminium compounds serve as effective antistatic agents. Their ability to neutralize static charge makes them valuable in processes involving synthetic materials where static buildup can lead to operational challenges.

Environmental Impact

Despite their beneficial applications, there is ongoing research into the environmental impact of ethanaminium compounds. Studies suggest that while they are effective in their intended uses, they may pose risks to aquatic life if released into waterways due to their surfactant properties . Regulatory assessments are critical to ensure safe usage levels in consumer products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name (CAS) Molecular Formula Molecular Weight Key Functional Groups Counterion Key Applications
Target Compound C₄₄H₈₉N₂O₇S ~838.2 g/mol* 2 stearoyl (C18), 2 hydroxyethyl, methyl Methyl sulfate Surfactants, emulsifiers
Ethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-2-[(1-oxooctadecyl)oxy]-, methyl sulfate (1:1) (CAS 28706-44-7) C₂₅H₅₂NO₄·CH₃O₄S 541.78 g/mol 1 stearoyl (C18), 2 hydroxyethyl, methyl Methyl sulfate Antistatic agents, cosmetics
Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate (CAS 70693-75-3) C₄₇H₉₄N₄O₆S 843.34 g/mol 2 stearoyl (C18), cyanoethyl, ethyl Ethyl sulfate Industrial surfactants
N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium C₂₄H₅₁N₂O₃⁺ 411.68 g/mol 1 dodecanoyl (C12), hydroxyethyl, dimethyl Chloride Mineral flotation agents
Benactyzine methobromide (CAS 57-37-4) C₂₀H₂₄NO₃⁺Br⁻ 422.32 g/mol Diphenylacetyloxy, hydroxyethyl, methyl Bromide Pharmaceuticals (antispasmodic)

Notes:

  • *Estimated molecular weight based on structural similarity to and .
  • The target compound’s dual stearoyl chains and hydroxyethyl groups enhance hydrophobicity and hydrogen-bonding capacity compared to analogues with shorter chains (e.g., C12 in ).

Physicochemical Properties

  • Hydrophobicity : The target compound’s dual C18 chains provide greater hydrophobicity than compounds with single C18 () or shorter C12 chains (), lowering its critical micelle concentration (CMC) and improving surface activity.
  • Solubility : The methyl sulfate counterion enhances water solubility compared to bromide () or inner salts ().
  • Thermal Stability : Quaternary ammonium salts with sulfate counterions (target, ) generally exhibit higher thermal stability than those with halides ().

Regulatory and Industrial Relevance

  • Regulatory Status : Similar compounds with fatty acid esters and sulfate salts (e.g., ) are subject to EPA Significant New Use Rules (SNURs), requiring hazard communication for industrial use.
  • Market Trends: Hydroxyethyl-substituted quaternary ammonium salts are preferred in eco-friendly formulations due to biodegradability, whereas cyanoethyl derivatives () face restrictions in consumer products.

Research Findings and Data

Property Target Compound CAS 28706-44-7 CAS 70693-75-3 CAS 57-37-4
CMC (mM) 0.05–0.1* 0.2–0.3 0.1–0.2 Not applicable
Surface Tension (mN/m) 28–32* 35–38 30–34 40–45
Biodegradability (OECD 301F) >80%* 70–75% <50% <30%

Notes:

  • *Predicted based on structural analogs.
  • Data from indicates hydroxyethyl-containing compounds achieve >90% quartz recovery in flotation at 0.5 mM concentration.

Q & A

Q. What are the recommended synthetic pathways for this quaternary ammonium compound?

Synthesis typically involves sequential esterification and quaternization reactions. The hydroxyethyl and oxooctadecyl groups are introduced via esterification of fatty acids (e.g., stearic acid derivatives) with ethanolamine intermediates. Quaternization is achieved using methyl sulfate under controlled pH (7–9) to form the cationic center. Purification via column chromatography or recrystallization ensures removal of unreacted fatty acid derivatives .

Q. How can the structural integrity of this compound be validated?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P if applicable) to confirm the positions of hydroxyethyl, methyl, and oxooctadecyl groups. Mass spectrometry (e.g., ESI-MS) verifies molecular weight and purity (>95%). FT-IR can identify sulfate and ester functional groups. Cross-reference spectral data with analogs like phosphatidylcholine derivatives .

Q. What solvent systems are optimal for solubilizing this compound?

The compound exhibits amphiphilic properties due to its dual hydrophobic (oxooctadecyl) and hydrophilic (hydroxyethyl, sulfate) moieties. Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. For aqueous studies, prepare stock solutions in ethanol or methanol (10–20 mg/mL) and dilute in buffered solutions (pH 6–8) to prevent aggregation .

Advanced Research Questions

Q. How does the compound’s structure influence its interaction with lipid bilayers?

The hydroxyethyl and oxooctadecyl groups mimic phospholipid structures (e.g., phosphatidylcholine), enabling insertion into lipid bilayers. Surface plasmon resonance (SPR) or fluorescence anisotropy can quantify binding affinity. Molecular dynamics simulations predict preferential alignment of oxooctadecyl chains within the hydrophobic bilayer core, while the cationic quaternary ammonium group stabilizes interactions with anionic lipid headgroups .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

Stability studies should employ accelerated degradation tests (40–60°C, pH 3–10) with HPLC monitoring. For acidic conditions (pH <5), hydrolysis of ester linkages may occur, while alkaline conditions (pH >9) risk sulfate group degradation. Use Arrhenius modeling to extrapolate shelf-life. Conflicting data often arise from impurities in synthesis; ensure rigorous purification and characterize degradation products via LC-MS .

Q. How can researchers assess the compound’s environmental impact in aquatic systems?

Follow OECD Test Guideline 301 for biodegradability. Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to track residual concentrations in simulated aquatic environments. Ecotoxicity assays (e.g., Daphnia magna mortality tests) evaluate acute and chronic effects. The compound’s high molecular weight and low solubility suggest moderate bioaccumulation potential, but long-term studies are advised .

Q. What advanced techniques quantify its surfactant properties in colloidal systems?

Dynamic light scattering (DLS) measures micelle size distribution, while tensiometry (e.g., pendant drop method) determines critical micelle concentration (CMC). Small-angle X-ray scattering (SAXS) reveals micelle morphology. Compare results with structurally similar quaternary ammonium surfactants (e.g., cetrimonium bromide) to contextualize efficiency .

Methodological Notes

  • Safety Protocols : Although not classified as hazardous per GHS, use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Spills should be neutralized with inert absorbents (e.g., vermiculite) .
  • Data Reproducibility : Batch-to-batch variability in fatty acid chain length (C16–C18) can affect results. Standardize starting materials via GC-MS purity checks (>98%) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanaminium, N-(2-hydroxyethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)-N-methyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (salt)
Reactant of Route 2
Ethanaminium, N-(2-hydroxyethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)-N-methyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (salt)

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